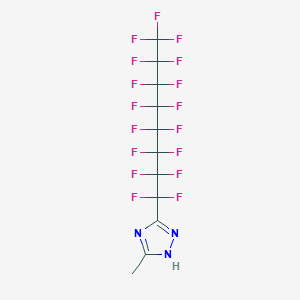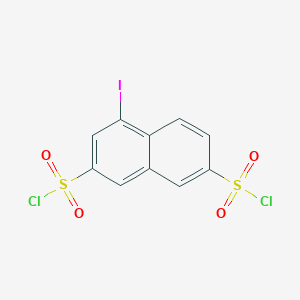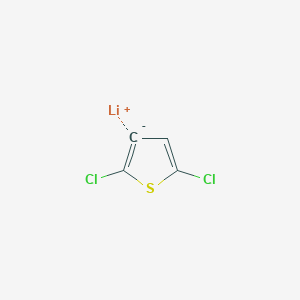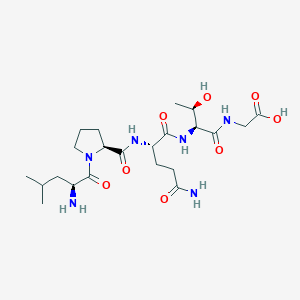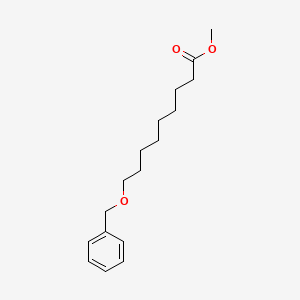![molecular formula C16H13N3O2 B15161981 3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 864223-24-5](/img/structure/B15161981.png)
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a quinoline moiety linked to a cyclohexa-2,4-dien-1-one structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 2-hydrazinylquinoline with 3-hydroxy-4-methylcyclohexa-2,4-dien-1-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the preparation of 2-hydrazinylquinoline through the reduction of 2-nitroquinoline, followed by its condensation with 3-hydroxy-4-methylcyclohexa-2,4-dien-1-one. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
科学的研究の応用
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and antimicrobial properties.
作用機序
The mechanism of action of 3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydrazinylidene group can form covalent bonds with enzyme active sites, leading to enzyme inhibition .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-2-quinolone
- 2-Hydroxy-4-methylquinoline
- 3-Hydroxy-4-methylquinoline
Uniqueness
3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its dual functional groups (quinoline and hydrazinylidene) which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
特性
CAS番号 |
864223-24-5 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
4-methyl-6-(quinolin-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C16H13N3O2/c1-10-8-13(15(21)9-14(10)20)18-19-16-7-6-11-4-2-3-5-12(11)17-16/h2-9,20-21H,1H3 |
InChIキー |
KJAFARLSQFFTTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)O)N=NC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


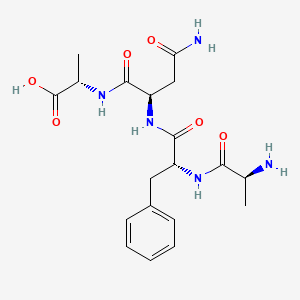
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
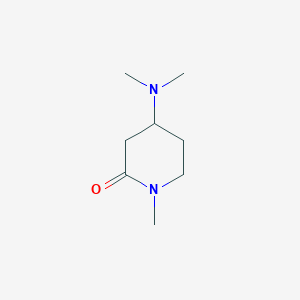
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
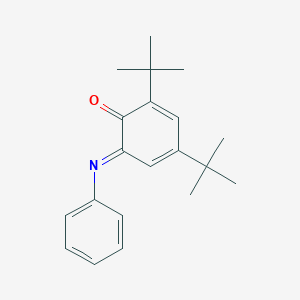
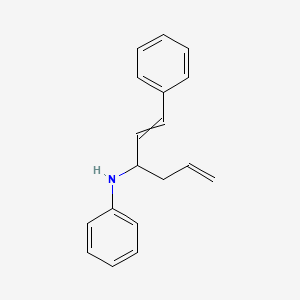
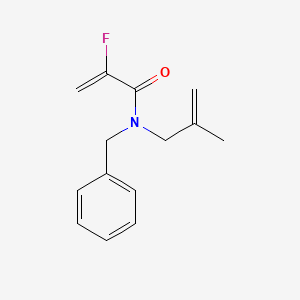
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
